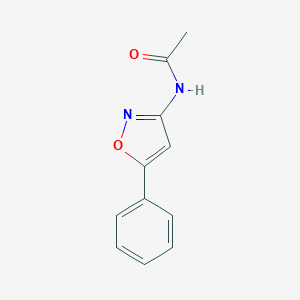
N-(5-phenyl-1,2-oxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-phenyl-1,2-oxazol-3-yl)acetamide: is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to the isoxazole ring, which is further connected to an acetamide group. It has a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of acetophenone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The final step involves the acylation of the isoxazole with acetic anhydride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and acylation steps .
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-phenyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro and halogenated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
N-(5-phenyl-1,2-oxazol-3-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties by inhibiting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
- Anticancer Potential: Studies suggest that it may interfere with pathways related to cell proliferation and survival, indicating potential anticancer applications.
| Application | Mechanism | Target Pathway |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | Bacterial growth inhibition |
| Anticancer | Induction of apoptosis | Cell proliferation pathways |
Biological Studies
This compound serves as a valuable tool in biological research:
- Enzyme Interaction Studies: It is utilized to probe enzyme interactions and receptor binding, aiding in understanding biochemical pathways.
Industrial Applications
In industrial settings, this compound is used as:
- Building Block for Synthesis: It acts as a precursor in synthesizing more complex organic molecules, including dyes and agrochemicals.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing potent activity comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies exploring the anticancer potential of this compound showed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a mechanism that could be further explored for therapeutic development against various cancers.
Mécanisme D'action
The mechanism of action of N-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact pathways and molecular targets vary depending on the specific application and the organism being studied .
Comparaison Avec Des Composés Similaires
- N-(4-Phenyl-3-isoxazolyl)acetamide
- N-(5-Methyl-3-isoxazolyl)acetamide
- N-(3-Phenyl-5-isoxazolyl)methylacetamide
Comparison: N-(5-phenyl-1,2-oxazol-3-yl)acetamide is unique due to its specific substitution pattern on the isoxazole ring. This substitution pattern influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific research applications .
Propriétés
Numéro CAS |
13273-63-7 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
N-(5-phenyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)12-11-7-10(15-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
Clé InChI |
CDZCQHBMPQSNIC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
Synonymes |
N-(5-Phenylisoxazol-3-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















